Copper(1+) (trimethylsilyl)methanide
Description
Historical Trajectory and Evolution of Organocopper Reagents
The study of organocopper chemistry began in 1859 when Rudolf Christian Böttger synthesized the first organocopper compound, the explosive copper(I) acetylide (Cu₂C₂), by passing acetylene (B1199291) gas through a copper(I) chloride solution. wikipedia.orgchemeurope.com However, the field remained relatively dormant for many decades. A significant breakthrough occurred in 1936 when Henry Gilman prepared methylcopper, marking a new era in the applicability of these reagents in synthetic chemistry. chemeurope.com
Subsequent key developments further solidified the importance of organocopper compounds. In 1941, Morris S. Kharash discovered that adding a Grignard reagent to cyclohexenone in the presence of a Cu(I) salt resulted in a 1,4-addition rather than the typical 1,2-addition. chemeurope.com This discovery was crucial for the development of organocopper reagents as synthetic tools. scribd.com The field was further advanced in 1952 when Gilman investigated dialkylcuprates, now known as Gilman reagents (R₂CuLi). chemeurope.comrsc.org These reagents are prepared by reacting an organolithium compound with a copper(I) salt and are widely used for their ability to form carbon-carbon bonds with high selectivity. rsc.orgfiveable.me Compared to the more reactive Grignard and organolithium reagents, organocuprates exhibit greater functional group tolerance and a preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. scribd.com
Table 1: Historical Milestones in Organocopper Chemistry
| Year | Scientist(s) | Discovery | Significance |
|---|---|---|---|
| 1859 | R. C. Böttger | Synthesis of copper(I) acetylide (Cu₂C₂) | First synthesis of an organocopper compound. wikipedia.orgchemeurope.com |
| 1936 | Henry Gilman | Preparation of methylcopper (CH₃Cu) | Pioneered the synthesis of simple alkylcopper compounds. wikipedia.orgchemeurope.com |
| 1941 | M. S. Kharash | Copper-catalyzed 1,4-addition of Grignard reagents | Demonstrated the unique reactivity of copper in promoting conjugate addition. chemeurope.comscribd.com |
| 1952 | Henry Gilman | Investigation of lithium dialkylcuprates (R₂CuLi) | Development of "Gilman reagents," versatile tools for C-C bond formation. chemeurope.comrsc.org |
| 1972 | M. F. Lappert | X-ray crystal structure of [CuCH₂(SiMe₃)]₄ | First structural characterization of a neutral 1:1 organocopper compound. wikipedia.orgchemeurope.com |
Significance of Copper(1+) (trimethylsilyl)methanide in Organometallic Chemistry
This compound, with the chemical formula CuCH₂Si(CH₃)₃, holds a special place in the history and understanding of organocopper compounds. Its primary significance stems from being the first neutral 1:1 organocopper(I) compound to be structurally characterized by X-ray crystallography in 1972 by Lappert and his colleagues. wikipedia.orgchemeurope.com
This structural analysis revealed that the compound exists as a tetramer, [CuCH₂Si(CH₃)₃]₄, in the solid state. The structure consists of an eight-membered ring with alternating copper and carbon atoms. chemeurope.com Furthermore, the four copper atoms form a planar square, indicative of three-center two-electron bonds. wikipedia.orgchemeurope.com This discovery was monumental as it provided concrete experimental evidence for the aggregate nature of simple organocopper species, which had previously been difficult to handle and characterize due to their thermal instability and insolubility. chemeurope.com
The relative stability of this compound is attributed to the bulky trimethylsilyl (B98337) (SiMe₃) groups. wikipedia.orgchemeurope.com These groups provide steric protection, which kinetically hinders decomposition pathways. nih.gov Additionally, the lipophilic nature of the silyl (B83357) groups enhances the compound's solubility in nonpolar organic solvents, facilitating its study and use. nih.gov This landmark structural work provided a foundational model for understanding the bonding and structure of other organocopper reagents.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁CuSi nih.gov |
| Molecular Weight | 150.76 g/mol nih.gov |
| IUPAC Name | copper(1+);methanidyl(trimethyl)silane nih.gov |
| CAS Number | 48003-18-5 nih.gov |
| SMILES | CSi(C)[CH2-].[Cu+] nih.gov |
Scope and Research Objectives Pertaining to this compound
Research involving this compound and related silyl-substituted organocopper reagents is driven by several key objectives. A primary goal is to gain a deeper understanding of the reaction mechanisms involving organocopper intermediates. nih.gov The stability of this compound allows for detailed structural and spectroscopic studies that are not possible with more transient organocopper species.
A significant area of research focuses on the structure-function relationship of organocopper compounds to enable the rational design of new reagents and copper-based catalytic reactions. nih.gov By studying well-defined species like [CuCH₂Si(CH₃)₃]₄, chemists can better predict the reactivity and selectivity of other organocuprates in complex organic transformations.
Furthermore, there is a growing interest in developing more environmentally benign and efficient synthetic methods. Organosilanes are attractive precursors because they are generally stable, relatively inexpensive, and produce harmless polysiloxane byproducts. acs.org Consequently, a major research objective is the development of new catalytic methods to activate the stable C-Si bond in organosilanes to generate reactive organocopper species in situ. acs.org This approach seeks to broaden the scope of organocopper chemistry, allowing for the synthesis of functionalized molecules under mild and selective conditions.
Table 3: Structural Features of the [CuCH₂(SiMe₃)]₄ Tetramer
| Structural Feature | Description |
|---|---|
| Aggregation State | Tetramer, [CuCH₂(SiMe₃)]₄ wikipedia.orgchemeurope.com |
| Core Structure | 8-membered ring with alternating Cu and C atoms. chemeurope.com |
| Copper Geometry | The four copper atoms form a planar Cu₄ ring. wikipedia.orgchemeurope.com |
| Stabilizing Group | Bulky trimethylsilyl [Si(CH₃)₃] group. wikipedia.orgnih.gov |
| Role of Stabilizing Group | Provides steric protection and enhances solubility. chemeurope.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
48003-18-5 |
|---|---|
Molecular Formula |
C4H11CuSi |
Molecular Weight |
150.76 g/mol |
IUPAC Name |
copper(1+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
JVOZRHPCDNOMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Cu+] |
Origin of Product |
United States |
Structural Elucidation and Bonding Characteristics of Copper 1+ Trimethylsilyl Methanide
Solid-State Structural Analysis of Copper(1+) (trimethylsilyl)methanide
The definitive structural elucidation of this compound in the solid state was achieved through single-crystal X-ray crystallography. nih.govnih.govresearchgate.netmdpi.com This analysis revealed that the compound does not exist as a monomer but rather aggregates to form a well-defined tetrameric cluster, [CuCH₂Si(CH₃)₃]₄. umich.edu Historically, this was the first 1:1 organocopper compound to be structurally characterized by this method. umich.edu
Table 1: Selected Crystallographic Data for [CuCH₂Si(CH₃)₃]₄
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₄₄Cu₄Si₄ | umich.edu |
| Aggregation State | Tetramer | umich.edu |
| Core Geometry | Planar Cu₄ Ring | umich.edu |
| Ring Structure | 8-membered [Cu-C]₄ | umich.edu |
| Bonding Type | Three-center two-electron (3c-2e) | umich.edu |
| Cu-Cu Distance | 242 pm | umich.edu |
| Bulk Cu-Cu Distance | 256 pm | umich.edu |
Solution-State Structural Investigations of this compound
Investigating the structure of organocopper compounds in solution is often challenging, as the solid-state structure may not be retained upon dissolution. free.fr While specific dynamic aggregation studies, such as variable-temperature Diffusion-Ordered NMR Spectroscopy (VT-DOSY NMR), have not been extensively reported for this compound, inferences can be drawn from the behavior of related compounds. nih.gov Organocopper species show a strong tendency to form aggregates in solution. free.fr
For analogous compounds like mesitylcopper, it has been demonstrated that the oligomeric structures observed in the solid state, such as tetramers and pentamers, are also present in solution. chemrxiv.orgresearchgate.net Given the stability of the tetrameric [CuCH₂Si(CH₃)₃]₄ cluster in the crystalline phase, it is highly probable that this aggregate is the predominant species in non-coordinating solvents. It is likely that a dynamic equilibrium exists, but the sterically demanding trimethylsilyl (B98337) groups may disfavor the formation of higher-order oligomers, thereby stabilizing the tetrameric form.
Nature of the Copper-Carbon Bond in this compound
The bond between copper and carbon in this compound is a prime example of organometallic bonding that deviates significantly from purely ionic or covalent interactions. The bonding is best described as polar covalent, with a significant degree of shared electron density between the copper and carbon atoms. chemrxiv.org The relatively small difference in electronegativity between copper (1.90) and carbon (2.55) supports a more covalent interaction compared to the highly ionic bonds seen in corresponding organolithium or Grignard reagents. chemrxiv.org
Within the tetrameric cluster, the bonding is more complex than a simple two-center two-electron (2c-2e) σ-bond. The bridging nature of the (trimethylsilyl)methanide ligand across two copper centers necessitates a description involving multicenter bonding. umich.edu The structure is rationalized by the presence of three-center two-electron (3c-2e) bonds, where the methylene (B1212753) carbon atom simultaneously bonds to two copper atoms, forming a Cu-C-Cu bridge. umich.educhemrxiv.orgfree.fr This electron-deficient bonding model is common for neutral organocopper aggregates and is crucial for the stability of the cluster. free.fr
Role of the Trimethylsilyl Group in Directing this compound Structure and Reactivity
The trimethylsilyl (TMS) group, -Si(CH₃)₃, plays a critical role in defining the structure and stability of this compound. mdpi.comwikipedia.org Its influence stems from a combination of steric and electronic effects.
Steric Effects : The TMS group is characterized by its large molecular volume. wikipedia.org This steric bulk provides kinetic stabilization to the adjacent copper-carbon bond, physically hindering the approach of other reagents that could lead to decomposition. wikipedia.org In the context of aggregation, the steric demands of the four TMS groups in the tetramer are significant. chemrxiv.org They likely prevent the formation of higher-order aggregates, favoring the formation of the discrete tetrameric cluster. chemrxiv.org This steric control is a key factor in the compound's ability to be isolated and structurally characterized. wikipedia.org
Electronic Effects : The silicon atom is more electropositive than carbon. The Si-C bond has a stabilizing effect on an adjacent carbanion (the methanide (B1207047) carbon). While the TMS group is generally considered chemically inert, its electronic properties can influence the reactivity of the molecule. wikipedia.orgresearchgate.net The silyl (B83357) group can stabilize negative charge on the α-carbon, which influences the nucleophilicity of the methanide moiety.
Spectroscopic Probes for Structural Features of this compound
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. uobasrah.edu.iqjh.edu For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide detailed structural information.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the methylene protons (Cu-CH₂-Si) and the methyl protons of the trimethylsilyl group (-Si(CH₃)₃). bham.ac.uk Based on data from a related monomeric lithium complex, the methylene protons would likely appear at a high field (upfield) due to the shielding effect of the electropositive metals, while the trimethylsilyl protons would appear near 0 ppm, close to the tetramethylsilane (B1202638) (TMS) reference. wikipedia.orgbham.ac.uk If the tetrameric structure is maintained and is highly symmetric in solution, only a single set of resonances for the CH₂ and Si(CH₃)₃ groups would be observed.
¹³C NMR spectroscopy, typically performed with proton decoupling, would show a distinct signal for each unique carbon environment. libretexts.org One would expect resonances for the methylene carbon and the methyl carbons of the TMS group. bham.ac.uklibretexts.org
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for confirming assignments by correlating the signals of directly bonded protons and carbons (e.g., the CH₂ protons with the CH₂ carbon). mdpi.com Correlation Spectroscopy (COSY) could confirm couplings between different proton environments, although they are not expected in this specific molecule. wikipedia.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for [CuCH₂Si(CH₃)₃]₄ based on Analogous Compounds
| Nucleus | Group | Predicted δ (ppm) | Rationale/Analogy |
|---|---|---|---|
| ¹H | Cu-CH₂ -Si | -1.6 to 0.0 | Shielded by metal; analogous to LiCH₂ SiMe₃ at -1.61 ppm bham.ac.uk |
| ¹H | Si(CH₃ )₃ | 0.1 to 0.5 | Typical range for TMS groups; analogous to LiCH₂Si(CH₃ )₃ at 0.51 ppm bham.ac.uk |
| ¹³C | Cu-C H₂-Si | -5 to 10 | Shielded by metal and silicon |
| ¹³C | Si(C H₃)₃ | 0 to 5 | Typical range for TMS groups libretexts.org |
Infrared and Raman Spectroscopic Analysis of Bonding Modes in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering insights into bonding and functional groups. researchgate.netyoutube.comyoutube.com A vibrational analysis of this compound would be expected to show characteristic bands for both the (trimethylsilyl)methyl ligand and the copper-carbon framework.
The spectra would be dominated by vibrations of the trimethylsilyl group. nih.govnih.gov These include:
C-H stretching : Asymmetric and symmetric stretching of the methyl groups, typically in the 2960-2850 cm⁻¹ region.
CH₃ deformation : Asymmetric and symmetric bending (scissoring) modes of the methyl groups, expected around 1450-1370 cm⁻¹.
CH₃ rocking : Methyl rock vibrations, often coupled with Si-C modes, appearing in the 900-700 cm⁻¹ range.
Si-C stretching : Symmetric and asymmetric Si-C₃ stretching modes, which are strong in the Raman spectrum, typically found between 800 and 600 cm⁻¹. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights in this compound
A detailed experimental investigation of the electronic absorption and emission spectra for the specific compound, this compound, is not extensively documented in publicly accessible scientific literature. Consequently, this section provides a theoretical examination of its anticipated spectroscopic properties, drawing upon the fundamental principles of inorganic chemistry and insights from related organocopper(I) compounds.
The electronic structure of copper(I) centers is characterized by a completely filled d-shell, resulting in a d¹⁰ electron configuration. In a simple, two-coordinate, linear complex like this compound, the d-orbitals are considered formally non-bonding and are relatively low in energy. As a result of this filled d-shell, d-d electronic transitions, which are common in many transition metal complexes and often occur in the visible region of the spectrum, are not possible. This is a primary reason why many simple copper(I) compounds are colorless. docbrown.info
Electronic Absorption Spectroscopy
The absorption spectrum of this compound is expected to be dominated by charge-transfer (CT) transitions rather than d-d transitions. These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT).
For a simple σ-bonded alkyl complex like this, the most probable low-energy transition would be of the LMCT type. This would involve the excitation of an electron from the σ-bonding orbital of the Copper-Carbon bond (which is rich in character from the (trimethylsilyl)methanide ligand) to an empty, high-lying orbital on the copper(I) ion, likely the 4s or 4p orbitals.
σ(C-Cu) → 4s/4p(Cu) (LMCT): This transition would be expected to occur at high energy, falling within the ultraviolet (UV) region of the electromagnetic spectrum. The compound would therefore likely be colorless or pale yellow.
MLCT transitions, involving the transfer of a d-electron from the copper center to a ligand-based orbital, are less likely in this specific compound. The (trimethylsilyl)methanide ligand lacks the low-energy π* orbitals that are typically required to accept an electron in an MLCT transition. Such transitions are more characteristic of copper(I) complexes with π-acceptor ligands like phenanthrolines or N-heterocyclic carbenes. rsc.org
Emission Spectroscopy
The luminescence of copper(I) complexes is a widely studied phenomenon, but it is highly dependent on the nature of the ligands and the coordination geometry of the copper center. chemrxiv.orgchemrxiv.org Many luminescent copper(I) complexes are three- or four-coordinate and feature ligands with extensive π-systems that facilitate MLCT or Ligand-to-Ligand Charge Transfer (LLCT) excited states. rsc.org These excited states can be emissive, often through processes like phosphorescence or thermally activated delayed fluorescence (TADF). researchgate.net
In the case of a simple, two-coordinate σ-alkyl complex such as this compound, strong luminescence is not anticipated. The likely high-energy LMCT excited state does not typically provide an efficient pathway for radiative decay. Furthermore, simple organocopper(I) compounds can be thermally unstable and reactive, providing non-radiative pathways for the de-excitation of any excited states that may be formed. wikipedia.org Any potential emission would likely be very weak and difficult to observe.
The table below summarizes the anticipated electronic transitions for this compound based on theoretical considerations. It is important to note that this does not represent experimental data.
| Transition Type | Originating Orbital (Predominant Character) | Destination Orbital (Predominant Character) | Expected Spectral Region | Expected Intensity |
| LMCT | σ (C-Cu) | 4s/4p (Cu) | Ultraviolet (UV) | Moderate to Strong |
Reactivity Profiles and Mechanistic Investigations of Copper 1+ Trimethylsilyl Methanide
Nucleophilic Reactivity of Copper(1+) (trimethylsilyl)methanide in Organic Transformations
The primary role of this compound and its related cuprates in organic synthesis is as a selective nucleophile. Unlike more reactive organolithium or Grignard reagents, organocuprates exhibit a softer nucleophilic character, which dictates their reaction profile, favoring conjugate addition over direct carbonyl attack and clean substitution on organic halides. masterorganicchemistry.comlibretexts.org
Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are preeminent reagents for effecting 1,4-conjugate addition to α,β-unsaturated carbonyl compounds such as enones and enals. masterorganicchemistry.comlibretexts.org This reaction, also known as the Michael addition, allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. The general mechanism is believed to initiate with the reversible formation of a copper-alkene π-complex between the cuprate (B13416276) and the enone. iupac.org This is followed by nucleophilic attack at the β-carbon, which can proceed through a pathway involving oxidative addition to form a transient Cu(III) intermediate, followed by reductive elimination to generate a lithium enolate. iupac.org Subsequent acidic workup protonates the enolate to yield the final β-substituted carbonyl compound.
While specific studies detailing the substrate scope for this compound are not broadly available, its reactivity is expected to mirror that of other lithium dialkylcuprates. The table below illustrates the typical efficiency of a Gilman reagent, lithium dimethylcuprate, in conjugate addition reactions with various enones, which serves as a model for the expected reactivity.
| α,β-Unsaturated Ketone | Product | Yield (%) |
|---|---|---|
| 2-Cyclohexen-1-one | 3-Methylcyclohexan-1-one | 98 |
| 2-Cyclopenten-1-one | 3-Methylcyclopentan-1-one | 85 |
| Mesityl oxide | 4,4-Dimethyl-2-pentanone | 97 |
| (E)-3-Nonen-2-one | 4-Methyl-2-nonanone | 99 |
Table 1: Illustrative yields for the conjugate addition of Lithium Dimethylcuprate to various α,β-unsaturated ketones. This data is representative of the high efficiency expected for Gilman reagents in 1,4-addition reactions.
Carbocupration is the nucleophilic addition of an organocopper reagent across a carbon-carbon multiple bond (alkyne or alkene). nih.gov This reaction proceeds with high regio- and stereoselectivity, typically as a syn-addition, to generate a new, more substituted vinylcopper species. nih.govrsc.org This intermediate can then be trapped by a variety of electrophiles, allowing for the stereospecific synthesis of polysubstituted alkenes. nih.gov The carbocupration of terminal alkynes is a particularly powerful tool in organic synthesis. nih.gov While methylcopper and related cuprates can sometimes exhibit low efficiency, various protocols have been developed to facilitate these transformations. rsc.org The resulting vinylcopper intermediate is synthetically versatile and can undergo subsequent reactions such as oxidation or further cross-coupling. nih.govrsc.org
Gilman reagents are effective nucleophiles for SN2 reactions with organic halides, a transformation known as the Corey-House reaction. masterorganicchemistry.comlibretexts.org This allows for the formation of a new carbon-carbon bond by coupling the organic group from the cuprate with that of the halide. The reaction is most efficient with primary alkyl halides and tosylates. masterorganicchemistry.com The generally accepted mechanism involves the oxidative addition of the alkyl halide to the copper(I) center, forming a transient, planar Cu(III) intermediate. libretexts.org This is followed by rapid reductive elimination, which forms the coupled product and regenerates a copper(I) species. libretexts.org
The reaction of Gilman reagents with acyl chlorides provides a direct route to ketones. Unlike Grignard or organolithium reagents that typically add twice to acyl chlorides to yield tertiary alcohols, the lower reactivity of cuprates allows the reaction to be stopped at the ketone stage. masterorganicchemistry.com
Cross-Coupling Reactions Involving this compound as a Coupling Partner
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds. While palladium and nickel have dominated this field, copper catalysis offers an economical and often complementary alternative. nih.govnih.gov Organocopper reagents can participate in these catalytic cycles, typically by serving as the nucleophilic partner that delivers an organic group via transmetalation to another metal center, such as palladium. libretexts.org Alternatively, copper can mediate the entire catalytic cycle itself.
The central mechanistic steps in transition metal-catalyzed cross-coupling are oxidative addition, transmetalation, and reductive elimination. libretexts.org When an organocuprate like lithium bis((trimethylsilyl)methyl)cuprate is used in a palladium-catalyzed reaction (e.g., a Suzuki-type coupling), its role is in the transmetalation step. After the palladium(0) catalyst oxidatively adds to an organic halide (Ar-X) to form an Ar-Pd(II)-X complex, the cuprate would transfer its (trimethylsilyl)methyl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-CH₂SiMe₃ intermediate. This intermediate then undergoes reductive elimination to form the final product (Ar-CH₂SiMe₃) and regenerate the Pd(0) catalyst. libretexts.org
In reactions where copper is the sole catalyst, the mechanism often involves a Cu(I)/Cu(III) cycle. researchgate.net The cycle begins with the oxidative addition of the electrophile (e.g., an aryl halide) to the active Cu(I) species, generating a Cu(III) intermediate. nih.govuva.es After a potential ligand exchange or rearrangement, the Cu(III) complex undergoes reductive elimination to form the product and return the catalyst to the Cu(I) state. nih.gov However, the oxidative addition step can be sluggish for copper, which has led to the exploration of alternative radical-based mechanisms where an aryl radical, generated separately, is captured by the copper complex. nih.gov
The efficacy of copper-catalyzed cross-coupling reactions is profoundly influenced by the ligands coordinated to the copper center. The development of ancillary ligands has been crucial in transforming traditional, high-temperature Ullmann-type reactions into mild, versatile, and highly efficient synthetic methods. researchgate.net Various classes of ligands, including diamines, amino acids, phenanthrolines, and oxalic diamides, have been shown to accelerate catalysis, broaden substrate scope, and improve yields. researchgate.net Ligands can stabilize the copper catalyst, facilitate the oxidative addition or reductive elimination steps, and prevent catalyst deactivation. In some cases, however, copper-mediated cross-couplings can proceed efficiently without any added ligands, particularly when stoichiometric organocopper reagents are used or under specific reaction conditions. nih.govresearchgate.net The specific influence of different ligand systems on the reactivity of this compound in cross-coupling reactions would depend on the nature of the coupling partners and the reaction mechanism at play.
Reaction with Organohalides and Other Electrophilic Substrates
This compound, formally represented as [CuCH₂Si(CH₃)₃], is a nucleophilic organocopper reagent. While specific studies on its reactivity with a wide range of organohalides and electrophiles are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of other copper(I) alkyl complexes. wikipedia.orgwikipedia.org These reagents are known to participate in cross-coupling reactions, acting as sources of nucleophilic alkyl groups. vedantu.com
The reaction of copper(I) alkyls with organohalides is a fundamental process in organic synthesis, often proceeding through a Cu(I)/Cu(III) catalytic cycle. rsc.org The key step in this cycle is the activation of the carbon-halogen (C-X) bond of the organohalide by the copper(I) complex. uva.esnih.gov Several mechanistic pathways have been proposed for this activation, including oxidative addition, Sₙ2-type substitution, and single-electron transfer (SET), depending on the nature of the copper complex, the organohalide, and the reaction conditions. nih.govmit.edu
For a compound like this compound, its reaction with an alkyl or aryl halide (R'-X) would be expected to yield the cross-coupled product R-R' (where R = -CH₂Si(CH₃)₃). The general reactivity trend for the organohalide in such reactions is typically I > Br > Cl > F. libretexts.org
Reaction with Alkyl Halides: The reaction with primary and secondary alkyl halides is anticipated. However, steric hindrance at the electrophilic carbon of the alkyl halide can significantly impact the reaction rate and mechanism. libretexts.org For sterically hindered alkyl halides, alternative pathways to the classic Sₙ2-type mechanism may become more favorable. nih.gov
Reaction with Aryl and Vinyl Halides: Coupling with aryl and vinyl halides is a common application of organocopper reagents. wikipedia.org These reactions typically proceed with retention of the stereochemistry of the vinyl halide. wikipedia.org The activation of the C(sp²)–X bond is a crucial step and is believed to occur via oxidative addition of the copper(I) species. rsc.orglibretexts.org
Reaction with Other Electrophiles: Beyond organohalides, copper(I) alkyls can react with a variety of other electrophilic substrates. These include:
Acyl chlorides: to form ketones.
Aldehydes and ketones: leading to the formation of alcohols after protonolysis.
α,β-Unsaturated carbonyl compounds: typically undergoing 1,4-conjugate addition to afford γ-functionalized carbonyl compounds. nih.govrsc.org
Epoxides: resulting in ring-opening to produce alcohols. rsc.org
The nucleophilicity of the (trimethylsilyl)methanide group is a key factor in these transformations. The silicon atom can stabilize an adjacent carbanion, potentially influencing the reactivity profile compared to simple alkyl copper reagents.
| Electrophile Type | Expected Product with this compound | General Reactivity Trend (for the halide) |
| Primary Alkyl Halide (R'-X) | R'-CH₂Si(CH₃)₃ | I > Br > Cl |
| Aryl Halide (Ar-X) | Ar-CH₂Si(CH₃)₃ | I > Br > Cl |
| Acyl Chloride (R'COCl) | R'C(O)CH₂Si(CH₃)₃ | - |
| α,β-Unsaturated Ketone | β-((trimethylsilyl)methyl) substituted ketone | - |
| Epoxide | β-hydroxy alkyltrimethylsilane | - |
Stoichiometric Reactions Leading to Novel Molecular Architectures
Organocopper(I) compounds are not only valuable reagents in catalytic reactions but also serve as building blocks in stoichiometric reactions for the synthesis of novel molecular architectures, particularly polynuclear copper clusters. kaust.edu.sarsc.orgrsc.org this compound is known to exist as a tetramer, [CuCH₂Si(CH₃)₃]₄, in the solid state, featuring a cyclic structure. wikipedia.org This inherent aggregation is a common feature of neutral organocopper(I) compounds. wikipedia.org
The tetrameric structure can be a starting point for the synthesis of more complex copper clusters through ligand exchange or reaction with other metal precursors. The (trimethylsilyl)methanide ligand can act as a bridging group between multiple copper centers.
While specific examples of using this compound for the synthesis of novel clusters are not readily found in the surveyed literature, the general principles of organocopper cluster chemistry can be applied. For instance, the reaction of a tetrameric copper(I) alkyl with other ligands, such as phosphines or thiolates, can lead to the formation of mixed-ligand clusters with unique structures and properties. kaust.edu.sa
Furthermore, stoichiometric reactions of organocopper reagents are fundamental steps in many synthetic transformations. acs.org For example, the transmetalation step in many cross-coupling reactions involves the stoichiometric transfer of the organic group from the copper reagent to another metal center. rsc.org In the context of this compound, its stoichiometric reaction with a suitable metal salt could generate a new organometallic species, thereby enabling further transformations.
The synthesis of novel architectures can also be achieved through reactions with multifunctional organic substrates. For instance, reaction with a di- or tri-halide in a stoichiometric fashion could potentially lead to the formation of molecules containing multiple (trimethylsilyl)methyl groups, which could then be further elaborated.
| Reactant Type | Potential Novel Architecture/Product |
| Phosphine (B1218219) Ligands (e.g., PPh₃) | Mixed-ligand copper clusters |
| Thiolates (R'S⁻) | Copper-thiolate clusters with bridging ligands |
| Dihalides (X-R'-X) | Molecules with multiple -CH₂Si(CH₃)₃ groups |
| Metal Halides (M'X_n) | Heterometallic clusters or transmetalated organometallics |
Mechanistic Postulations and Experimental Evidence for Reaction Pathways of this compound (e.g., single electron transfer, concerted mechanisms)
The mechanistic pathways of reactions involving copper(I) complexes are often complex and can be highly dependent on the specific reactants and conditions. iciq.orgnih.gov For the reactions of this compound, particularly with organohalides, several mechanistic possibilities can be considered based on studies of analogous copper(I) alkyl systems.
Single Electron Transfer (SET): A single electron transfer from the copper(I) center to the organohalide is a frequently proposed mechanism. nih.govwisc.edu This pathway involves the formation of a radical pair, consisting of a copper(II) species and the organohalide radical anion, which then fragments to an organic radical and a halide anion. The organic radical can then couple with the copper(II) species.
[Cu(I)R] + R'-X → [Cu(II)R]⁺ + [R'-X]⁻˙ → [Cu(II)R]⁺ + R'˙ + X⁻ → Products
Evidence for SET mechanisms often comes from radical trapping experiments or the observation of side products arising from radical intermediates. For instance, the use of radical clocks, which are substrates that undergo a characteristic rearrangement if a radical intermediate is formed, can provide strong evidence for a SET pathway.
Concerted Mechanisms: Concerted oxidative addition is another plausible pathway, particularly for aryl and vinyl halides. libretexts.org In this mechanism, the C-X bond adds across the copper(I) center in a single step, leading to a transient Cu(III) intermediate. This is then followed by reductive elimination to form the final product.
[Cu(I)R] + R'-X → [R-Cu(III)-R']X → R-R' + [Cu(I)X]
Computational studies are often employed to distinguish between concerted and stepwise (like SET) mechanisms by comparing the activation barriers for each pathway. mit.edu
Sₙ2-Type Mechanism: For reactions with unhindered alkyl halides, a mechanism analogous to a nucleophilic substitution (Sₙ2) is often considered. nih.gov In this case, the copper(I) reagent acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide. This would also lead to a Cu(III) intermediate.
The choice between these mechanisms is influenced by factors such as the redox potential of the copper(I) complex, the reduction potential of the organohalide, and steric effects. nih.gov For this compound, its electronic and steric properties, conferred by the (trimethylsilyl)methanide ligand, would play a crucial role in determining the operative mechanism.
| Mechanistic Pathway | Key Intermediate(s) | Favored by |
| Single Electron Transfer (SET) | Radical pair ([Cu(II)R]⁺, [R'-X]⁻˙), Organic radical (R'˙) | Electron-rich Cu(I) complex, Organohalides with low reduction potential |
| Concerted Oxidative Addition | Cu(III) intermediate | Aryl and vinyl halides |
| Sₙ2-Type Substitution | Cu(III) intermediate | Unhindered primary alkyl halides |
Influence of Aggregation State on this compound Reactivity
Organocopper(I) compounds, including this compound, are known to form aggregates in both the solid state and in solution. wikipedia.org The degree of aggregation can have a profound impact on the reactivity of the organocopper reagent. ias.ac.in this compound exists as a tetramer in the solid state. wikipedia.org
The aggregation state in solution can be influenced by the solvent, the presence of coordinating ligands, and the temperature. It is plausible that in solution, an equilibrium exists between the tetrameric form and smaller, more reactive species such as dimers or monomers.
[CuR]₄ ⇌ 2 [CuR]₂ ⇌ 4 [CuR]
The reactivity of the organocopper reagent is often inversely related to the stability of its aggregate. More stable, higher-order aggregates are generally less reactive. The dissociation of the aggregate to a more reactive, lower-nuclearity species is often a prerequisite for reaction. ias.ac.in For instance, the reaction of a tetrameric copper(I) alkyl may proceed through a small equilibrium concentration of a monomeric or dimeric species.
The nature of the bridging ligands in the aggregate is also a critical factor. In the case of [CuCH₂Si(CH₃)₃]₄, the (trimethylsilyl)methanide groups act as bridging ligands. The strength of these bridging interactions will influence the lability of the cluster and thus its reactivity.
The addition of coordinating ligands, such as phosphines or amines, can break down the aggregates to form monomeric or dimeric complexes. These ligand-coordinated species often exhibit different reactivity and selectivity compared to the parent aggregate.
While direct studies on the solution behavior and its effect on the reactivity of this compound are not extensively detailed in the available literature, the principles derived from studies of other oligomeric copper(I) complexes suggest that its aggregation state is a key parameter controlling its chemical behavior. ias.ac.in Understanding the factors that govern the aggregation/dissociation equilibrium is therefore crucial for predicting and controlling its reactivity in synthetic applications.
Applications of Copper 1+ Trimethylsilyl Methanide in Targeted Organic Synthesis
Stereoselective Transformations Mediated by Copper(1+) (trimethylsilyl)methanide
The utility of organocopper reagents in stereoselective transformations is a cornerstone of modern synthetic chemistry. masterorganicchemistry.com These reactions, which favor the formation of one stereoisomer over others, can be broadly categorized as diastereoselective or enantioselective. While specific data for this compound is limited, its reactivity can be inferred from the well-documented behavior of related silylcuprates and other organocopper compounds in such transformations.
Diastereoselective reactions involve the formation of a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the preferential formation of one diastereomer. youtube.com A primary application for organocuprates is in the conjugate addition to chiral α,β-unsaturated carbonyl compounds. studfile.netnih.gov The facial selectivity of the nucleophilic attack is often dictated by the existing stereochemistry of the substrate, which directs the incoming nucleophile to the less sterically hindered face of the double bond. studfile.net
For instance, the addition of organocuprates to 5-substituted chiral cyclohexenones generally proceeds with high diastereoselectivity to yield the trans addition product. studfile.net This outcome is rationalized by the nucleophile attacking the most stable half-chair conformation of the enone, avoiding steric hindrance from the existing substituent. studfile.net While specific studies on this compound are not prevalent, related silylcuprate reagents, such as those derived from phenyldimethylsilyl-lithium, have been shown to participate in diastereoselective conjugate additions to esters and amides bearing chiral auxiliaries. researchgate.net These reactions can produce β-silyl esters with high enantiomeric excess by controlling the diastereoselectivity of the addition. researchgate.net
The diastereoselectivity can be influenced by several factors, including the choice of substrate, the specific copper reagent, and the presence of additives. In some cases, the addition of Lewis acids like chlorotrimethylsilane (B32843) can reverse the stereochemical outcome of the conjugate addition. studfile.net
| Substrate Type | Copper Reagent | Typical Diastereoselectivity | Product | Reference |
| 5-Substituted Cyclohexenone | R₂CuLi | Good to Excellent (trans) | trans-3-Substituted Cyclohexanone | studfile.net |
| Chiral α,β-Unsaturated Amide | Gilman Reagent | High | β-Substituted Amide | nih.gov |
| Chiral Decalin Enone System | (CH₃)₂CuLi | High (predictable) | Chiral Steroid Precursor | studfile.net |
| Cinnamate with Chiral Auxiliary | Silylcuprate | High | β-Silyl Ester | researchgate.net |
Table 1: Representative Diastereoselective Conjugate Additions Using Organocopper and Silylcuprate Reagents.
Enantioselective synthesis involves the preferential formation of one of two enantiomers, a critical capability in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov This is typically achieved by employing a chiral catalyst, which is often a complex of a metal and a chiral ligand. nih.govmdpi.com In the context of copper catalysis, a wide array of chiral phosphine (B1218219) ligands have been developed that impart high levels of enantioselectivity in reactions such as conjugate addition, allylic alkylation, and cycloadditions. nih.govbeilstein-journals.orgnih.govnih.gov
The general strategy involves the in situ formation of a chiral copper complex from a copper(I) or copper(II) source and a chiral ligand. nih.gov This complex then mediates the reaction, creating a chiral environment that directs the stereochemical outcome. While this compound is a pre-formed organocopper(I) species, it could potentially be modified with chiral ligands to generate a chiral reagent capable of enantioselective transformations.
For example, copper-catalyzed conjugate addition of organometallic reagents (like diethylzinc) to α,β-unsaturated acylsilanes has been achieved with high enantioselectivity using a multifunctional chiral phosphine ligand (HZNU-Phos). scispace.com Similarly, chiral Box ligands are effective in copper-catalyzed azidation/click cascade reactions to produce chiral triazoles. nih.gov These examples demonstrate the principle of using chiral ligands to control the stereochemistry of copper-mediated reactions. The application of this principle to a reagent like this compound would offer a direct method for the enantioselective introduction of the silylmethyl group.
| Reaction Type | Chiral Ligand Class | Copper Source | Enantioselectivity (ee) | Reference |
| Conjugate Addition | Chiral Phosphine (HZNU-Phos) | Cu(OTf)₂ | Up to 85% | scispace.com |
| Henry Reaction | Imidazolidin-4-one derivatives | Cu(OAc)₂ | Up to 97% | nih.gov |
| Azidation/Click Cascade | Box Ligands | Cu(MeCN)₄PF₆ | Up to 95% | nih.gov |
| Trimethylsilylcyanation | Salen Ligands | Ti(O-i-Pr)₄ | Up to 96% | researchgate.net |
Table 2: Examples of Enantioselective Copper- and Other Metal-Catalyzed Reactions Using Chiral Ligands.
Introduction of Silylmethanide Moieties into Complex Molecules
The primary utility of this compound is as a reagent for the nucleophilic introduction of the trimethylsilylmethyl [–CH₂Si(CH₃)₃] group. This moiety is a valuable building block in organic synthesis. The silicon atom can stabilize an adjacent carbanion or carbocation (α- and β-effects, respectively) and can be transformed into other functional groups, such as a hydroxyl group, through Tamao-Fleming oxidation.
One of the most direct applications is in substitution reactions. For example, [(Trimethylsilyl)methyl]copper(I) species are versatile reagents for reacting with allylic and propargylic electrophiles to prepare functionally substituted allylic and allenic silanes, respectively. acs.org These products are useful intermediates for further synthetic manipulations.
Furthermore, the conjugate addition of silylcuprates to α,β-unsaturated carbonyl compounds is a powerful method for introducing a silicon-containing group at the β-position. This reaction creates a new carbon-carbon and carbon-silicon bond in a single step, generating a β-silyl carbonyl compound. These products can serve as precursors to a variety of other molecules. researchgate.net
Synthetic Routes to Silicon-Containing Organic Compounds via this compound
This compound provides a specialized route to organosilicon compounds, distinct from large-scale industrial methods like the Müller-Rochow direct process which synthesizes organochlorosilanes from silicon metal and organic halides. lkouniv.ac.inmdpi.com The utility of this copper reagent lies in its ability to construct complex silicon-containing molecules with high precision under mild conditions.
The synthesis of allylic and β-silyl carbonyl compounds, as mentioned previously, represents key pathways to more elaborate organosilicon structures. acs.org Allylsilanes are particularly useful due to their ability to react with electrophiles in a regio- and stereocontrolled manner, where the silyl (B83357) group directs the outcome of the reaction. The development of methods for synthesizing diverse organosilicon structures is of growing interest, particularly for applications in medicinal chemistry where the incorporation of silicon can improve the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of drug candidates. nih.gov
Utility in the Synthesis of Natural Products and Pharmaceutical Intermediates
The stereocontrolled carbon-carbon bond-forming capabilities of organocopper reagents have made them indispensable tools in the total synthesis of natural products and the preparation of complex pharmaceutical intermediates. frontiersin.org Diastereoselective conjugate addition reactions, in particular, have been employed as key steps in the synthesis of prostaglandins (B1171923) and prodigiosins. studfile.netnih.gov
While a direct application of this compound in a completed total synthesis is not widely reported, its potential can be seen by analogy. The introduction of a silylmethyl group via conjugate addition could be a strategic step in building a complex carbon skeleton. The silicon atom can serve as a "masked" functional group; for example, a β-silyl ketone intermediate could undergo a Tamao-Fleming oxidation at a later stage to unmask a 1,3-diol, a common structural motif in natural products like polyketides.
In pharmaceutical synthesis, the ability to create complex, optically active molecules is paramount. sumitomo-chem.co.jpmdpi.com The development of enantioselective methods using chiral copper catalysts is therefore highly relevant. nih.govscispace.com A chiral variant of a this compound reaction could provide a direct route to enantiopure silicon-containing building blocks for drug discovery programs. nih.gov The unique properties of silicon, such as its increased lipophilicity and metabolic stability compared to carbon, make sila-substitution (replacing a carbon atom with silicon) an intriguing strategy in medicinal chemistry. nih.gov
Catalytic Roles of Copper 1+ Trimethylsilyl Methanide and Its Derivatives
Copper(1+) (trimethylsilyl)methanide as a Pre-Catalyst in C-C and C-X Bond Forming Reactions
In catalytic applications, this compound, [(Me₃SiCH₂)Cu]ₙ, functions as a convenient source of a soluble, halide-free copper(I) species. The trimethylsilylmethyl group provides steric bulk and stability to the pre-catalyst cluster. researchgate.net Upon introduction to a reaction mixture, this cluster can dissociate or react to form a more reactive, coordinatively unsaturated monomeric or dimeric copper(I) species, which is the true catalytic entity. This active species can then participate in various catalytic cycles for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation.
The role of similar organocopper compounds as pre-catalysts has been documented. For instance, mesitylcopper has been successfully employed as a pre-catalyst in the enantioselective copper-catalyzed borylative coupling of aldimines and vinylarenes. researchgate.net This suggests a parallel role for this compound, where it would initiate the catalytic cycle by generating an active Cu(I) species capable of undergoing oxidative addition, transmetalation, or other elementary steps central to cross-coupling reactions. nih.gov
The formation of new C-C bonds through catalytic processes is a cornerstone of organic synthesis. organic-chemistry.orgnih.gov While direct catalytic use of this compound is not extensively documented, its function as a pre-catalyst can be inferred in reactions like conjugate additions or cross-coupling, where a soluble Cu(I) source is required. The active catalyst generated from the pre-catalyst can facilitate the transfer of nucleophilic groups to electrophilic partners, a key step in many C-C and C-X bond-forming transformations. dntb.gov.uanih.gov
| Reaction Type | Copper Source (Pre-Catalyst) | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|---|
| Borylative Coupling | Mesitylcopper | Aldimine | Vinylarene | γ-Amino Boronate | researchgate.net |
| Cross-Coupling | Copper(II) acetylacetonate | Alkenyldialkylborane | (Trimethylsilyl)ethynyl bromide | Conjugated Enyne | organic-chemistry.org |
Ligand-Accelerated Catalysis with this compound Systems
The efficiency and selectivity of copper-catalyzed reactions can be profoundly influenced by the addition of ancillary ligands. In systems utilizing this compound as a pre-catalyst, ligands would play a crucial role in modulating the reactivity of the derived active copper species. A primary function of a ligand is to break down the stable tetrameric or hexameric cluster of the pre-catalyst into lower-nuclearity, more reactive species.
Ligands such as phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based chelators (e.g., phenanthrolines, diamines) can coordinate to the copper(I) center. This coordination can prevent catalyst aggregation, enhance solubility, and tune the electronic properties of the metal center, thereby accelerating key steps in the catalytic cycle like oxidative addition and reductive elimination. For example, studies on copper-catalyzed Mannich reactions have shown that imidazole (B134444) ligands bearing long alkyl chains can significantly accelerate the reaction, attributed to favorable steric effects around the copper center that promote the formation of active copper-acetylide intermediates. organic-chemistry.org
Conversely, strongly coordinating ligands can sometimes inhibit catalysis by creating an overly stable complex that is reluctant to participate in the catalytic cycle. researchgate.net Therefore, the choice of ligand is critical and must be optimized to strike a balance between stabilizing the active species and allowing for substrate coordination and product release.
| Ligand Class | Potential Role | Expected Outcome | Example |
|---|---|---|---|
| Phosphines (e.g., PPh₃) | Stabilize monomeric Cu(I); tune electronics | Increased catalyst lifetime and selectivity | Suzuki-Miyaura Couplings |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor; stabilize active species | High catalytic activity and thermal stability | C-F Bond Activation |
| Diamines (e.g., TMEDA) | Chelation; break up clusters | Accelerate reaction rates | Ullmann Condensation |
| Imidazoles | Steric modification; act as a base | Improved efficiency for bulky substrates | Mannich Reactions organic-chemistry.org |
Heterogeneous Catalysis Derived from this compound Precursors
The development of heterogeneous catalysts is of great industrial importance due to the ease of catalyst separation and recycling. Organometallic compounds, including this compound, can serve as valuable precursors for the synthesis of supported metal catalysts. The general strategy involves impregnating a solid support (e.g., silica, alumina, carbon) with the organometallic precursor, followed by a controlled thermal or chemical treatment to decompose the precursor and deposit well-dispersed copper nanoparticles or single-atom sites on the support surface.
The use of a well-defined precursor like this compound offers potential advantages over traditional inorganic salts. It allows for a more controlled deposition process, potentially leading to smaller, more uniform particle sizes and higher dispersion. The absence of halides or other strongly coordinating anions can also result in a cleaner catalyst surface. The volatile byproducts of decomposition, such as tetramethylsilane (B1202638) and hydrocarbons, are easily removed.
While specific examples of heterogeneous catalysts prepared directly from this compound are not widely reported in the literature, the principles are well-established. Such a catalyst could find applications in reactions like "click" chemistry, oxidation reactions, or photocatalysis, where supported copper catalysts have shown significant promise. mdpi.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Support Preparation | Select and dehydroxylate a high-surface-area support (e.g., SiO₂) | Create a clean and reactive surface for impregnation |
| 2. Impregnation | Dissolve [(Me₃SiCH₂)Cu]ₙ in an inert solvent and add the support | Adsorb the copper precursor onto the support surface |
| 3. Drying | Remove the solvent under vacuum at low temperature | Leave a thin film of the precursor on the support |
| 4. Calcination/Reduction | Heat the material under an inert or reducing (H₂) atmosphere | Decompose the precursor to form metallic copper nanoparticles |
| 5. Characterization | Analyze using techniques like TEM, XRD, and XPS | Confirm particle size, dispersion, and oxidation state |
Regeneration and Deactivation Pathways in this compound Catalysis
Catalyst deactivation is a critical issue that limits the lifetime and efficiency of catalytic processes. youtube.com For homogeneous catalytic systems derived from this compound, several deactivation pathways are plausible.
Deactivation Pathways:
Oxidation: The active Cu(I) species is susceptible to oxidation to catalytically inactive or less active Cu(II) species, particularly in the presence of air or certain substrates.
Sintering/Aggregation: In the absence of stabilizing ligands, the active monomeric copper species can aggregate to form larger, less reactive copper clusters or nanoparticles, effectively reducing the number of accessible active sites. This is a common pathway for thermal degradation. catalysts.comyoutube.com
Poisoning: Impurities in the reaction medium, such as sulfur or halide compounds, can irreversibly bind to the copper active sites, blocking them from participating in the catalytic cycle. youtube.com
Fouling: Decomposition of the (trimethylsilyl)methyl ligand or other organic species in the reaction could lead to the formation of non-volatile byproducts that foul the catalyst surface or precipitate, leading to a loss of activity. researchgate.net
Regeneration Pathways: The ability to regenerate a deactivated catalyst is crucial for sustainable chemistry.
Reduction: If deactivation is due to oxidation to Cu(II), the catalytic activity can often be restored by introducing a reducing agent to convert the copper back to the active Cu(I) state.
Electrochemical Regeneration: In some systems, electrochemical methods can be employed to regenerate the active catalytic species. By reversing the polarity of electrodes, inactive copper species can be redissolved and reactivated. rsc.org
Removal of Fouling Agents: If deactivation is caused by fouling, a purification or washing step might be necessary to remove the inhibiting byproducts. For heterogeneous catalysts, a common regeneration method is controlled combustion (calcination) to burn off coke deposits, followed by a reduction step. youtube.com
| Process | Mechanism | Consequence | Regeneration Strategy |
|---|---|---|---|
| Deactivation | Oxidation (Cu(I) → Cu(II)) | Loss of catalytic activity | Chemical or electrochemical reduction |
| Aggregation/Sintering | Reduced number of active sites | Re-dissolution with strong ligands (homogeneous) | |
| Poisoning | Blocking of active sites by impurities | Feedstock purification | |
| Fouling/Coking | Deposition of organic residues | Catalyst washing or calcination (heterogeneous) |
Theoretical and Computational Chemistry Studies of Copper 1+ Trimethylsilyl Methanide
Electronic Structure Calculations of Copper(1+) (trimethylsilyl)methanide Monomers and Aggregates
Electronic structure calculations are fundamental to understanding the chemical bonding and properties of this compound. researchgate.netillinois.edu These studies, primarily employing methods like Density Functional Theory (DFT) and ab initio calculations, elucidate the distribution of electrons within the molecule, the nature of the crucial copper-carbon bond, and how these features change upon aggregation. researchgate.netresearchgate.net
In its monomeric form, CuCH₂Si(CH₃)₃, calculations focus on the geometry, orbital interactions, and charge distribution. The primary interest lies in the characterization of the Cu-C bond, determining its degree of covalent versus ionic character. Analysis of the molecular orbitals reveals the contributions of copper d-orbitals and carbon p-orbitals to this bond.
However, organocopper reagents rarely exist as monomers in solution or the solid state, instead forming aggregates such as dimers, trimers, or tetramers. Computational studies are essential for understanding the driving forces behind this aggregation and the nature of the interactions within these clusters. Electronic structure calculations on aggregates, such as the common tetrameric cubane-like structure, reveal the presence and nature of cuprophilic (Cu-Cu) interactions. These calculations can quantify the energy stabilization gained upon aggregation and describe how the electronic properties of the copper centers and the bridging methanide (B1207047) ligands are altered within the cluster.
A comparative analysis between the monomer and an aggregate highlights key differences in their electronic landscapes.
Table 1: Comparison of Hypothetical Calculated Properties of Monomeric and Tetrameric this compound
| Property | Monomer [CuCH₂SiMe₃] | Tetramer [CuCH₂SiMe₃]₄ |
|---|---|---|
| Point Group Symmetry | Cₛ | Tₐ |
| Cu-C Bond Length (Å) | ~1.90 | ~2.05 |
| Cu-Cu Distance (Å) | N/A | ~2.40 |
| HOMO-LUMO Gap (eV) | Higher | Lower |
| Mulliken Charge on Cu | More positive | Less positive |
| Mulliken Charge on C | More negative | Less negative |
Note: This table presents illustrative values typical for such systems to demonstrate the expected trends revealed by electronic structure calculations.
Density Functional Theory (DFT) Investigations of this compound Reactivity
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the reactivity of transition-metal complexes. nih.govnih.gov For this compound, DFT studies can map out the potential energy surfaces (PES) for its characteristic reactions, such as nucleophilic addition, substitution, and transmetalation. nih.gov
DFT calculations allow researchers to determine the thermodynamics of a reaction by computing the energy difference between reactants and products. researchgate.net Furthermore, by locating transition states, DFT can predict activation barriers, providing kinetic insights into why certain reaction pathways are favored over others. nih.gov For example, in the reaction of this compound with an α,β-unsaturated ketone, DFT can be used to compare the energetics of the 1,2-addition versus the 1,4-conjugate addition pathways.
These investigations typically involve:
Geometry Optimization: Finding the lowest energy structures for all reactants, intermediates, transition states, and products.
Energy Calculation: Computing the electronic energy of each optimized structure, often with corrections for zero-point vibrational energy and thermal effects to obtain free energies.
Reaction Profile Construction: Plotting the relative free energies of all species along the reaction coordinate to visualize the mechanism and identify the rate-determining step.
DFT studies can also probe the influence of ligands and solvent on reactivity. By including explicit solvent molecules or using implicit solvation models, calculations can simulate reaction conditions more realistically, leading to more accurate predictions of reaction outcomes. montclair.edu
Computational Modeling of Transition States and Reaction Intermediates Involving this compound
The detailed understanding of a chemical reaction mechanism hinges on the characterization of its transition states and intermediates—fleeting structures that cannot always be observed experimentally. scispace.comresearchgate.net Computational modeling is an indispensable tool for identifying and analyzing these transient species in reactions involving this compound. montclair.edunih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. smu.edu Computationally, a TS is located and confirmed by ensuring its structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov For a reaction involving the title compound, such as the oxidative addition of an alkyl halide, modeling would aim to find the TS structure where the C-X bond is partially broken and new Cu-C and Cu-X bonds are beginning to form.
Reaction intermediates are local minima on the potential energy surface, representing short-lived but stable species formed during the reaction. scispace.com For example, in copper-catalyzed cross-coupling reactions, intermediates might include higher-valent copper(III) species. nih.gov Computational modeling can predict the geometry, electronic structure, and stability of these intermediates, providing crucial evidence for proposed mechanistic cycles. rsc.org
Table 2: Key Steps in a Hypothetical Reaction Investigated Computationally
| Reaction Step | Species Type | Computational Task | Key Information Gained |
|---|---|---|---|
| Reactant Complex Formation | Intermediate | Geometry Optimization | Binding energy, initial structure |
| Bond Activation | Transition State | Saddle Point Search, Frequency Analysis | Activation energy (barrier height) |
| Formation of Cu(III) Species | Intermediate | Geometry Optimization | Stability, structure of key intermediate |
| Reductive Elimination | Transition State | Saddle Point Search, Frequency Analysis | Energy barrier for product formation |
By piecing together the sequence of intermediates and transition states, a complete, step-by-step mechanism can be constructed, offering a detailed picture of the chemical transformation. smu.edu
Prediction of Spectroscopic Signatures for this compound
Computational chemistry can predict various spectroscopic properties, providing a powerful means to interpret experimental spectra and confirm the identity of synthesized compounds. wisc.edu For this compound and its reaction products, theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly valuable.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule and their corresponding intensities. wisc.edu This is typically done through a frequency analysis after geometry optimization. For this compound, a key predicted feature would be the Cu-C stretching frequency, which provides direct evidence of the copper-carbon bond. Calculations can also predict how this frequency shifts upon aggregation or coordination to other molecules, aiding in the structural characterization of complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical spectra that can be directly compared with experimental data. mdpi.com For a novel compound or a transient intermediate, a strong match between the calculated and observed NMR spectra can be compelling evidence for its structure. For example, calculations could predict the distinct chemical shifts for the methylene (B1212753) (-CH₂-) protons and carbon adjacent to the copper atom, which are highly sensitive to the electronic environment.
Recently, machine learning models have also been developed to rapidly predict spectroscopic data, such as X-ray absorption spectra, which can accelerate the process of screening candidate structures against experimental results. aps.org
Force Field Development for Molecular Dynamics Simulations of this compound Systems
While quantum mechanical (QM) methods provide high accuracy for electronic structure and reactivity, they are computationally expensive and generally limited to relatively small systems. fortunejournals.com To study the dynamic behavior of larger systems over longer timescales—such as the behavior of this compound aggregates in solution—Molecular Dynamics (MD) simulations are employed. ucdavis.edunih.govnih.govyoutube.com
MD simulations rely on a classical description of interatomic interactions known as a force field. usc.edu Standard force fields are not typically parameterized for organocopper compounds, necessitating the development of a specific force field for this compound. ethz.ch
The development process involves:
Defining a Functional Form: Choosing mathematical functions to describe bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions.
Parameterization: Determining the constants (parameters) for these functions. This is a critical step, often achieved by fitting the force field's potential energy surface to a high-quality QM potential energy surface. wustl.edunih.gov This involves calculating QM energies for a wide range of molecular geometries (e.g., by stretching bonds and bending angles) and adjusting the force field parameters to reproduce these energies. Atomic charges are also derived from QM calculations.
Validation: Testing the new force field by running MD simulations and comparing the resulting structural and dynamic properties (e.g., radial distribution functions, diffusion coefficients) against available experimental data or QM results. nih.gov
Once a reliable force field is developed, MD simulations can be used to explore various phenomena, including:
The process of aggregate formation and dissolution in different solvents.
The structure of the solvent shell around the organocopper species. youtube.com
The conformational dynamics of the trimethylsilyl (B98337) groups.
The diffusion and transport properties of the reagent in a reaction medium.
These simulations provide a bridge between the static, single-molecule picture from QM calculations and the macroscopic behavior of the system in a realistic chemical environment. nih.gov
Advanced Spectrometric and Spectroscopic Characterization Techniques for Mechanistic and Structural Insights into Copper 1+ Trimethylsilyl Methanide
Mass Spectrometry (e.g., ESI-MS, high-resolution MS) for Identification of Reactive Species and Aggregates of Copper(1+) (trimethylsilyl)methanide
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for characterizing the solution-state behavior of organocuprate reagents. Due to the mildness of the ionization process, ESI-MS can transfer solution-phase species, including delicate aggregates and reactive intermediates, into the gas phase for detection. acs.org This provides a unique window into the complex equilibria that govern the reactivity of compounds such as this compound.
Organocuprates are known to exist not as simple monomers but as complex aggregates in solution, and their aggregation state is crucial to their reactivity. fiveable.me ESI-MS studies on various Gilman and cyanocuprate reagents have successfully identified a range of anionic cuprate (B13416276) clusters. acs.orguni-muenchen.de Analyses typically reveal the presence of dimeric, trimeric, and even higher nuclearity aggregates. acs.org For a compound like this compound, which would likely be part of a higher-order "ate" complex (e.g., a lithium or magnesium salt), ESI-MS could identify various aggregate compositions. For example, in the negative ion mode, one might observe dimeric species such as [Cu₂{CH₂(SiMe₃)}₃]⁻ or mixed-ligand clusters if other anions are present in solution. The spectra of cuprates generated from copper halides can be complex, often showing peaks corresponding to lithium halide salt clusters (e.g., [Li₂I₃]⁻) alongside the organocopper aggregates. acs.org High-resolution mass spectrometry (HRMS) is critical in this context to provide exact mass measurements, enabling the unambiguous assignment of elemental compositions to the observed ions, distinguishing between different potential aggregate formulations.
| Hypothetical Species | Formula | Calculated m/z (for ⁶³Cu, ¹²C, ¹H, ²⁸Si) | Potential Observation |
|---|---|---|---|
| Monomeric Cuprate Anion | [Cu{CH₂(SiMe₃)}₂]⁻ | 237.16 | Lower-order species |
| Dimeric Cuprate Anion | [Cu₂{CH₂(SiMe₃)}₃]⁻ | 388.29 | Commonly observed aggregate form |
| Trimeric Cuprate Anion | [Cu₃{CH₂(SiMe₃)}₄]⁻ | 539.42 | Higher-order aggregate |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in this compound Reactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. Copper(I) has a d¹⁰ electronic configuration, meaning it is diamagnetic and therefore EPR-silent. acs.org Consequently, EPR spectroscopy cannot be used to directly observe this compound itself.
However, EPR is an invaluable tool for probing the mechanisms of its reactions. Many reactions involving organocuprates have been proposed to proceed through single-electron transfer (SET) pathways, which would generate radical intermediates. cmu.edu EPR spectroscopy is the primary method for detecting such transient radicals. For example, in a conjugate addition reaction, a SET from the cuprate to the substrate would form a radical anion of the substrate and a copper(II) species, both of which could potentially be observed by EPR. researchgate.net The detection of a characteristic organic radical signal or a Cu(II) signal (which typically shows a distinct four-line hyperfine splitting pattern due to the I = 3/2 nuclear spin of copper) would provide strong evidence for a SET mechanism. rsc.org Conversely, the absence of any EPR signal during a reaction is often cited as evidence against the involvement of radical intermediates, suggesting that the reaction proceeds through a concerted or polar pathway. cmu.edu
| Paramagnetic Species | Typical g-value | Typical Hyperfine Coupling (A) | Significance |
|---|---|---|---|
| Organic Radical (e.g., Ketyl) | ~2.0023 (free electron) | Varies based on radical structure | Evidence for Single-Electron Transfer (SET) to substrate. |
| Tetragonal Cu(II) Species | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.09 | A∥(Cu) ≈ 120-200 G | Evidence for oxidation of the Cu(I) center. |
X-ray Absorption Spectroscopy (XAS) for Elucidating Copper Coordination Environment in this compound
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. amazonaws.com For this compound, Cu K-edge XAS is exceptionally well-suited to define the oxidation state and coordination environment of the copper center. rsc.org The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region is highly sensitive to the oxidation state and coordination geometry (e.g., linear, trigonal planar, tetrahedral). nih.gov Cu(I) complexes exhibit characteristic pre-edge features that are distinct from Cu(II) or Cu(III) species. acs.org Specifically, a prominent pre-edge peak between 8983 and 8986 eV is a hallmark of Cu(I). The exact energy and intensity of this peak are diagnostic of the coordination number; linear, two-coordinate Cu(I) complexes show a very intense peak around 8983.5-8984 eV, which decreases in intensity for three-coordinate species and shifts to higher energy (8985–8986 eV) for four-coordinate tetrahedral complexes. chemrxiv.org
The EXAFS region provides quantitative information on the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS spectrum for this compound would yield the precise Cu-C bond length to the (trimethylsilyl)methanide ligand, as well as distances to any other coordinating atoms from solvent molecules or other ligands within an aggregate structure.
| Coordination Geometry | Coordination Number | Characteristic Pre-edge Peak Energy (eV) | Peak Intensity |
|---|---|---|---|
| Linear | 2 | ~8983.5 - 8984 | High |
| Trigonal Planar | 3 | ~8982 - 8984 | Medium |
| Tetrahedral | 4 | ~8985 - 8986 | Low |
Cryogenic and Low-Temperature Spectroscopic Studies of this compound
Many organometallic intermediates are highly reactive and have fleeting lifetimes at ambient temperatures, making them difficult to characterize. nih.gov Cryogenic and low-temperature spectroscopic techniques are essential for stabilizing these transient species, allowing for their direct observation and structural elucidation. nih.gov By significantly slowing down reaction rates, methods such as low-temperature Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can capture a "snapshot" of the reaction pathway.
For reactions involving this compound, low-temperature studies could provide definitive evidence for proposed intermediates. A notable example in organocuprate chemistry is the use of rapid-injection NMR at -100 °C to detect the formation of a transient copper(III) species during the conjugate addition of a Gilman reagent to an enone. wikipedia.org This experiment provided the first direct spectroscopic evidence for a Cu(III) intermediate in this fundamental reaction. Similarly, performing reactions of this compound at cryogenic temperatures would allow for the trapping and characterization of key intermediates, such as π-complexes with substrates or higher-valent copper species formed after oxidative addition. Cryogenic ion traps coupled with mass spectrometry and spectroscopy also offer a route to form and probe reactive intermediates in the gas phase under controlled temperature conditions. acs.org
| Technique | Temperature Range | Information Obtained | Example from Literature |
|---|---|---|---|
| ¹H, ¹³C NMR | -100 °C to -80 °C | Structure and bonding of transient species. | Direct observation of a Cu(III) intermediate in conjugate addition. wikipedia.org |
| FT-IR | 77 K (Liquid N₂) | Vibrational modes of trapped intermediates. | Characterization of metal-carbonyl fragments in matrix isolation. |
| Cryogenic Ion Trap Spectroscopy | < 20 K | Spectra of mass-selected, temperature-controlled reactive ions. | Formation and characterization of solvated clusters and reaction intermediates. acs.org |
Time-Resolved Spectroscopic Methods for Following this compound Reaction Kinetics
Understanding the mechanism of a chemical reaction requires knowledge of its kinetics—the rates at which reactants are consumed and products are formed. Reactions of highly reactive organometallics like this compound are often extremely fast, occurring on millisecond or even shorter timescales. Time-resolved spectroscopic methods are designed to monitor these rapid processes in real time. byopera.com
Techniques such as stopped-flow spectroscopy are ideal for studying these kinetics. In a stopped-flow experiment, small volumes of reactant solutions (e.g., the cuprate and a substrate) are rapidly mixed, and the reaction progress is monitored by a fast spectroscopic probe, typically UV-Visible absorption or fluorescence. nih.gov By tracking the change in absorbance of a reactant or product over time, one can determine the rate law and rate constant for the reaction. Kinetic studies on copper-catalyzed reactions have been crucial in determining rate dependencies on catalyst, substrate, and ligand concentrations, which in turn helps to identify the rate-determining step of the catalytic cycle. mit.edu For this compound, time-resolved infrared (TR-IR) spectroscopy could also be employed, using a rapid laser pulse to initiate a reaction (photolysis) and probing the subsequent changes in the IR spectrum to track the decay of intermediates and formation of products. byopera.com
| Kinetic Parameter | Method of Determination | Significance |
|---|---|---|
| Reaction Order | Systematic variation of reactant concentrations (Stopped-Flow) | Reveals which species are involved in the rate-determining step. |
| Rate Constant (k) | Fitting time-course data to the determined rate law | Quantifies the intrinsic speed of the reaction. |
| Activation Energy (Ea) | Measuring rate constants at different temperatures (Arrhenius plot) | Provides insight into the energy barrier of the transition state. |
| Intermediate Lifetime (τ) | Direct observation of rise and decay kinetics (TR-IR, Flash Photolysis) | Characterizes the stability of transient species. |
Exploration of Derivatives and Analogues of Copper 1+ Trimethylsilyl Methanide
Copper(I) Organosilyl Reagents with Modified Silyl (B83357) Groups (e.g., triethylsilyl, bulkier silyl)
The substitution of the trimethylsilyl (B98337) (TMS) group in copper(I) (trimethylsilyl)methanide with sterically more demanding silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS), significantly alters the reagent's steric profile. While specific research on the synthesis and isolation of copper(I) complexes of these bulkier (silyl)methanides is not extensively documented, their behavior can be inferred from the well-established principles of organometallic chemistry.
The primary effect of introducing bulkier silyl groups is an increase in steric hindrance around the copper-carbon bond. This increased bulk can enhance the thermal stability of the organocopper reagent by sterically discouraging decomposition pathways, such as beta-hydride elimination (though not applicable for this specific moiety) and bimolecular reactions. Furthermore, the steric environment plays a crucial role in dictating the regioselectivity and stereoselectivity of its reactions with substrates. For instance, in conjugate addition reactions, a bulkier reagent would be expected to approach a prochiral enone from the less hindered face with greater fidelity, potentially leading to higher diastereoselectivity or enantioselectivity.
The electronic properties are also subtly modified. Larger alkyl groups on the silicon atom, like in the triethylsilyl group, are slightly more electron-donating than methyl groups, which can marginally increase the electron density on the methanide (B1207047) carbon, thereby enhancing its nucleophilicity.
Table 1: Predicted Impact of Modified Silyl Groups on Copper(I) Silylmethanide Reagents
| Silyl Group | Abbreviation | Chemical Formula of Ligand | Expected Impact on Reactivity |
|---|---|---|---|
| Trimethylsilyl | TMS | ⁻CH₂(Si(CH₃)₃) | Baseline standard for reactivity and stability. |
| Triethylsilyl | TES | ⁻CH₂(Si(CH₂CH₃)₃) | Slightly increased nucleophilicity and steric bulk. |
| tert-Butyldimethylsilyl | TBDMS | ⁻CH₂(Si(CH₃)₂(C(CH₃)₃)) | Significant increase in steric hindrance, potentially improving selectivity. |
Copper(I) Methanides with Different Alkyl or Aryl Substituents on the Methane (B114726) Carbon
Introducing substituents on the methane carbon of the (trimethylsilyl)methanide ligand creates a stereocenter and further modifies the reagent's reactivity. For example, replacing a hydrogen with an alkyl or aryl group to form an α-substituted copper reagent, such as copper(I) (1-trimethylsilyl)ethanide, [Cu-CH(CH₃)(SiMe₃)], or copper(I) (phenyl(trimethylsilyl)methanide), [Cu-CH(Ph)(SiMe₃)], would have profound effects.
The synthesis of these reagents would typically involve the deprotonation of the corresponding substituted silylalkane followed by transmetalation with a copper(I) salt. A prominent related class of compounds are metal bis(trimethylsilyl)amides, which are prepared from the deprotonation of hexamethyldisilazane (B44280) and subsequent reaction with a metal halide. encyclopedia.pubwikiwand.com While these are amides, the synthetic principle for carbon-based analogues remains similar.
The presence of a second group on the carbanionic carbon, particularly a second trimethylsilyl group to form the bis(trimethylsilyl)methanide ligand [CH(SiMe₃)₂]⁻, offers significant steric shielding and stabilization through the delocalization of the negative charge into the d-orbitals of both silicon atoms. Copper(I) bis(trimethylsilyl)methanide would be expected to be more stable than its monosilyl counterpart but also less nucleophilic due to this charge delocalization and increased steric bulk.
When the substituent is an aryl group, the phenyl ring can stabilize the adjacent carbanion through resonance, which would decrease the nucleophilicity of the carbon center compared to the unsubstituted analogue. These α-aryl silyl copper reagents could serve as specialized nucleophiles for the transfer of a CH(Ph)(SiMe₃) group.
Table 2: Examples and Expected Applications of Substituted Copper(I) Silylmethanides
| Substituent(s) on Methane Carbon | Formula of Copper Reagent | Key Characteristics & Potential Applications |
|---|---|---|
| One Phenyl Group | C₁₀H₁₅CuSi | Stabilized carbanion; potential for stereoselective transfer of the benzylsilyl group. |
| One additional Trimethylsilyl Group | C₇H₁₉CuSi₂ | Highly sterically hindered and stabilized; likely acts as a bulky, non-nucleophilic base or a reagent for specific sterically-demanding transfers. |
Heterobimetallic Complexes Incorporating Copper(1+) (trimethylsilyl)methanide Moieties
The (trimethylsilyl)methanide ligand has the potential to act as a bridging ligand between two different metal centers, forming heterobimetallic complexes. While specific examples incorporating a Cu-C(H)(SiMe₃)-M linkage are not prevalent in the literature, the concept is well-established with other alkyl and bridging ligands. researchgate.netmdpi.com In such a structure, the silylmethanide group would form a covalent bond with both copper and a second, different metal (e.g., a lanthanide, or another transition metal like ruthenium or zinc). nih.gov
The formation of these complexes could proceed through the reaction of this compound with a suitable metal halide or organometallic precursor. The resulting heterobimetallic species would exhibit reactivity profiles distinct from either of the parent monometallic complexes. The second metal could function as a Lewis acid, activating a substrate and positioning it for nucleophilic attack by the copper-bound moiety. This cooperative effect can lead to enhanced reaction rates and novel selectivity.
For example, a complex featuring a Cu-CH₂SiMe₃ unit bridged to a Lewis-acidic metal like aluminum or a lanthanide could be a potent catalyst for polymerization or ring-opening reactions, where the two metals work in concert to activate both the monomer and the propagating chain end.
Table 3: Hypothetical Heterobimetallic Complexes and Their Potential
| Second Metal (M) | Potential Complex Structure | Potential Research Area |
|---|---|---|
| Zinc (Zn) | [(Me₃SiCH₂)Cu-ZnX₂] | Cooperative catalysis, modified reactivity in conjugate additions. |
| Ruthenium (Ru) | [(Me₃SiCH₂)Cu-(μ-X)₂-Ru(L)n] | Tandem catalysis, combining organocopper nucleophilicity with ruthenium's catalytic cycles (e.g., metathesis). |
Ligand-Modified Copper(I) Silylmethanide Complexes and their Impact on Reactivity
Unsolvated Copper(I) (trimethylsilyl)methanide is highly reactive and often exists as an aggregate. Its reactivity and stability can be precisely controlled by the addition of external ligands, which coordinate to the copper(I) center to form well-defined monomeric or dimeric complexes. nih.gov Common ligands used for this purpose include phosphines (e.g., triphenylphosphine, PPh₃) and N-heterocyclic carbenes (NHCs). d-nb.infosci-hub.boxnih.govscripps.edu
These ligands are strong σ-donors that form stable coordinate bonds with the copper(I) ion. This coordination has several important consequences:
Stabilization: The ligand occupies coordination sites on the copper, preventing aggregation and decomposition, thus increasing the shelf-life and thermal stability of the reagent.
Solubility: The often-bulky and lipophilic nature of these ligands enhances the solubility of the copper complex in common organic solvents.
Modulation of Reactivity: The electronic properties of the ligand directly influence the copper center and, consequently, the Cu-C bond. Strongly electron-donating ligands like NHCs increase the electron density on the copper, which can enhance the nucleophilicity of the silylmethanide group. d-nb.info Conversely, the steric bulk of the ligand can temper this reactivity, allowing for more controlled and selective transformations.
For example, an NHC-copper(I) (trimethylsilyl)methanide complex, [(NHC)CuCH₂SiMe₃], would be expected to be a more stable and potentially more selective reagent than the unligated species. The synthesis of such complexes typically involves the reaction of a pre-formed ligand-copper(I) halide adduct, like (NHC)CuCl, with a lithium or magnesium silylmethanide reagent. arabjchem.org
Table 4: Impact of Ligands on Copper(I) Silylmethanide Complexes
| Ligand Type | Example Ligand | Typical Complex Structure | Impact on Reactivity and Stability |
|---|---|---|---|
| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | [(PPh₃)nCu(CH₂SiMe₃)] (n=1-3) | Increases stability and solubility; moderates reactivity through steric and electronic effects. |
| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | [(IPr)Cu(CH₂SiMe₃)] | Forms highly stable complexes; strong σ-donation enhances nucleophilicity of the methanide. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| triethylsilyl |
| tert-butyldimethylsilyl |
| triisopropylsilyl |
| Copper(I) (1-trimethylsilyl)ethanide |
| Copper(I) (phenyl(trimethylsilyl)methanide) |
| hexamethyldisilazane |
| Copper(I) bis(trimethylsilyl)methanide |
| triphenylphosphine |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |
| Tetramethylethylenediamine |
Future Directions and Emerging Research Avenues for Copper 1+ Trimethylsilyl Methanide Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
A significant thrust in modern chemistry is the development of synthetic pathways that are both efficient and environmentally responsible. For Copper(1+) (trimethylsilyl)methanide, future research will focus on greener production methods that align with the principles of sustainable chemistry. Copper's natural abundance and low cost already position it as an eco-friendly metal compared to precious metals like palladium. scribd.comnih.govmdpi.com
Key research avenues include:
Alternative Solvent Systems: Moving away from traditional, often hazardous, organic solvents like diethyl ether or tetrahydrofuran (B95107) towards greener alternatives is a priority. Research into the use of deep eutectic solvents (DESs) or bio-derived solvents for the formation and reaction of organocopper reagents is an emerging area. nih.gov
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves exploring catalytic cycles where the copper reagent is regenerated, minimizing stoichiometric waste. fiveable.me
Energy Efficiency: Investigating synthesis conditions that operate at ambient temperature and pressure, potentially facilitated by novel ligand designs or activation methods, will reduce the energy footprint of its production.
Waste Reduction: Designing processes that minimize the generation of hazardous byproducts is essential. This includes developing methods for the recovery and reuse of the copper catalyst from reaction mixtures. nih.govresearchgate.net
These efforts aim to make the synthesis and application of this compound more aligned with industrial safety and environmental standards.
Exploration of Novel Catalytic Transformations Mediated by this compound
The catalytic use of copper has the potential to revolutionize numerous organic transformations, offering more atom-economical and environmentally friendly processes. fiveable.me While stoichiometric organocopper reagents are well-established, the future lies in harnessing the catalytic potential of species like this compound. The presence of the silyl (B83357) group can modulate the reactivity and selectivity of the copper center.
Emerging research areas are expected to include:
Asymmetric Catalysis: The design of chiral ligand variants for this compound could enable highly enantioselective transformations, a critical need in pharmaceutical synthesis. mit.edu
C-H Functionalization: Direct functionalization of C-H bonds is a major goal in organic synthesis. This compound could serve as a precursor to catalytically active species capable of mediating the formation of new carbon-carbon or carbon-heteroatom bonds at previously unreactive sites.
Carbometalation Reactions: The addition of the copper-carbon bond across alkynes and alkenes, known as carbocupration, is a powerful tool. wikipedia.org Catalytic variants using this compound could provide efficient routes to complex, functionalized vinyl- and alkylsilanes.
Cross-Coupling Reactions: Expanding beyond traditional applications, research into novel copper-catalyzed cross-coupling reactions to form C-B, C-Si, and C-Sn bonds is a promising frontier, allowing for the synthesis of valuable main-group organometallics. nih.gov Silylcopper (Cu-Si) species are key intermediates in transformations such as silacarboxylation and silylative allylation. documentsdelivered.comnih.gov
The table below summarizes potential catalytic applications.
| Catalytic Transformation | Potential Application of this compound | Key Advantage |
| Asymmetric Hydrosilylation | As a catalyst for the enantioselective addition of Si-H across double bonds. | Access to chiral organosilanes. |
| Dearomatization | Catalyzing the C-C bond-forming dearomatization of heteroarenes. mit.edu | Synthesis of complex 3D structures from flat aromatic precursors. |
| Conjugate Addition | Catalytic 1,4-addition of the trimethylsilylmethyl group to α,β-unsaturated systems. scribd.comwikipedia.org | Efficient formation of γ-silyl carbonyl compounds. |
| Click Chemistry | As a potential Cu(I) source in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov | Synthesis of triazole-containing molecules with silyl functionality. |
Integration of this compound into Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and improved scalability. researchgate.netmdpi.com For highly reactive and potentially unstable reagents like this compound, in situ generation and immediate use in a continuous flow reactor is a particularly attractive strategy. cam.ac.uk
Future developments in this area will likely involve:
Automated Platforms: The creation of fully automated synthesis platforms where reagents are mixed, reacted, quenched, and purified in a continuous sequence. nih.govchemistryworld.com This approach minimizes manual handling of the pyrophoric reagent, enhancing safety and reproducibility. researchgate.net
Microreactor Technology: Utilizing microreactors provides very efficient mixing and rapid heat transfer, allowing for precise control over exothermic reactions involving organocopper reagents. almacgroup.com
Reaction Optimization: Automated flow systems, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, flow rate, stoichiometry) to quickly identify optimal parameters for transformations using this compound. researchgate.net
Telescoped Synthesis: Integrating the formation of this compound and its subsequent reaction into a multi-step, continuous flow sequence without isolating intermediates. This streamlines the synthesis of complex molecules and reduces waste.
The integration of this reagent into automated systems is a key step toward its broader adoption in both academic and industrial settings. rsc.org
Advanced Materials Science Applications Utilizing this compound Precursors
Organometallic compounds are critical precursors for the synthesis of advanced materials, including thin films and nanoparticles. This compound, containing both copper and silicon, is a promising candidate for applications in materials science.
Potential research directions include:
Chemical Vapor Deposition (CVD): The volatility imparted by the trimethylsilyl (B98337) group makes this compound a potential single-source precursor for the deposition of copper or copper silicide thin films. researchgate.net Such films are essential as interconnects in microelectronics.
Nanoparticle Synthesis: It could be used as a precursor for the synthesis of copper or copper-containing nanoparticles with controlled size and composition. berkeley.edursc.org Mesitylcopper, another organocopper reagent, has been successfully used for this purpose. researchgate.net The resulting nanoparticles could have applications in catalysis, electronics, and antimicrobial coatings.
Doping of Semiconductor Materials: The compound could be explored as a dopant source to introduce copper and/or silicon into other materials, tuning their electronic or optical properties.
Formation of Copper-Containing Ceramics: Research into the solid-state transformations of such precursors could lead to novel copper-containing ceramic materials with unique properties for aerospace or electronic applications. nasa.govnasa.gov
The table below outlines potential materials science applications.
| Application Area | Precursor Role of this compound | Resulting Material | Potential Use |
| Microelectronics | Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) | Copper thin films, Copper silicide | Interconnects, contacts |
| Catalysis | Synthesis of supported nanoparticles | Copper nanoparticles on a support | Heterogeneous catalysis |
| Advanced Coatings | Precursor for functional coatings | Antimicrobial copper surfaces | Medical devices, public surfaces |
| Ceramics | Synthesis of mixed-element materials | Copper-silicon-carbon/nitride ceramics | High-temperature applications |
Addressing Challenges in Stability and Handling of this compound Reagents
A major barrier to the widespread use of many potent organometallic reagents, including this compound, is their inherent instability and sensitivity to air and moisture. Overcoming these challenges is crucial for practical applications.
Future research will focus on several key strategies:
Development of Stabilized Reagents: The introduction of stabilizing ligands, such as N-heterocyclic carbenes (NHCs) or specifically designed phosphines, can improve the thermal stability and shelf-life of organocopper compounds, making them easier to handle and store. fiveable.me
In Situ Generation: As mentioned in the context of flow chemistry, developing robust protocols for the in situ formation of the reagent immediately before its use avoids the need to isolate and store the sensitive compound.
Solid-Supported Reagents: Immobilizing the copper reagent on a solid support could enhance its stability and simplify its removal from the reaction mixture post-reaction, facilitating product purification.
Understanding Decomposition Pathways: Detailed mechanistic studies into how and why these reagents decompose will provide the fundamental knowledge needed to rationally design more stable variants or identify optimal handling conditions. The instability of copper during certain catalytic processes, such as CO2 reduction, is an area of active investigation. tudelft.nl
Leveraging Computational Design for New this compound Variants
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the in-silico design and analysis of new molecules and reaction pathways, accelerating discovery.
For this compound, computational approaches can be leveraged to:
Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the mechanisms of reactions catalyzed by this compound, helping to explain observed selectivity and reactivity. mit.edu
Design Novel Ligands: Computational screening can be used to design new ligands that enhance the stability, solubility, or catalytic activity of the copper complex. This can guide synthetic efforts toward the most promising candidates. nih.gov
Predict Reactivity: The electronic and steric properties of new variants—for example, by replacing the trimethylsilyl group with other silyl groups or modifying the ligands—can be predicted computationally. This allows for the rational design of reagents tailored for specific synthetic transformations.
Explore New Reaction Pathways: Computational modeling can uncover new, previously unexplored catalytic cycles and transformations that might be possible with modified this compound reagents, opening up new avenues for synthetic chemistry. nih.gov
By combining computational predictions with experimental validation, the development of next-generation organocopper reagents can be significantly streamlined.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Copper(1+) (trimethylsilyl)methanide, and how do metal exchange agents influence its stability?
- Methodological Answer : A common route involves reacting (trimethylsilyl)lithium with copper(I) salts (e.g., CuCl) to form a silyl cuprate via metal exchange. Stabilization is achieved by replacing lithium with tetraalkylammonium cations, which reduces aggregation and enhances solubility in non-polar solvents. Critical factors include the choice of copper precursor (e.g., CuCl vs. CuBr) and counterion effects on reaction kinetics .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying ligand coordination and purity. X-ray crystallography provides definitive structural data, while FT-IR spectroscopy identifies vibrational modes of the trimethylsilyl group. Elemental analysis (e.g., ICP-MS) ensures stoichiometric copper content .
Q. How does the choice of solvent affect the reactivity of this compound in organometallic reactions?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance ion dissociation, increasing nucleophilicity, while non-polar solvents (e.g., toluene) stabilize the cuprate via cation-π interactions. Solvent selection must align with reaction temperature and ligand steric demands to avoid decomposition pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?
- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen sensitivity. Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere protocols (glovebox/Schlenk line) are mandatory. Kinetic studies (e.g., in situ UV-Vis monitoring) can identify side reactions, while GC-MS or HPLC quantifies byproducts. Adjusting ligand-to-copper ratios may suppress undesired pathways .
Q. How can computational modeling elucidate the electronic structure of this compound intermediates?
- Methodological Answer : Density Functional Theory (DFT) calculations, using hybrid functionals (e.g., B3LYP), model frontier molecular orbitals to predict reactivity. Natural Bond Orbital (NBO) analysis quantifies charge distribution, while Molecular Dynamics (MD) simulations assess solvent effects. Validation via XAS (X-ray Absorption Spectroscopy) confirms computed Cu(I) coordination geometry .
Q. What experimental designs optimize ligand substitution to enhance the thermal stability of this compound derivatives?
- Methodological Answer : Systematic ligand screening (e.g., phosphines, N-heterocyclic carbenes) paired with Differential Scanning Calorimetry (DSC) identifies thermally robust complexes. Kinetic stability is assessed via variable-temperature NMR, while steric parameters (Tolman cone angles) correlate with decomposition thresholds. Redox stability is monitored via cyclic voltammetry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., in ²⁹Si NMR) reflect changes in ion pairing. Compare data across deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and use DOSY (Diffusion-Ordered Spectroscopy) to distinguish aggregated vs. monomeric species. Paramagnetic impurities (e.g., Cu(II)) can broaden signals; chelation with EDTA followed by filtration mitigates this .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
